molecular formula C20H20INO3 B3031989 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-27-2

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3031989
CAS No.: 914349-27-2
M. Wt: 449.3
InChI Key: FPBWYSDCTPHCSY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C20H20INO3 and a molecular weight of 449.28 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and features a benzyloxy group at the 4-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position of the indole ring. It is used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and hydrogenation catalysts. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application and the molecular targets involvedThe benzyloxy and iodine substituents may enhance binding affinity and specificity for these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can be compared with other indole derivatives, such as:

The unique combination of substituents in this compound provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWYSDCTPHCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166059
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-27-2
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

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